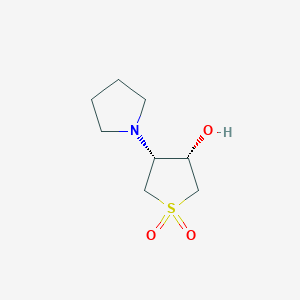![molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1](/img/structure/B2587808.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound integrates functional groups such as furan, pyrrole, and triazole, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has applications across various scientific disciplines:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: : Investigated as a potential therapeutic agent due to its unique structural features.
Industry: : Used in the development of new materials and chemical processes.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: : The starting material undergoes cyclization to form the 1,2,4-triazole core. This reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) under heating conditions.
Attachment of the Furan and Pyrrole Rings: : The furan and pyrrole rings are introduced through nucleophilic substitution reactions.
Thioether Formation: : The sulfur linkage is formed via a nucleophilic attack by a thiol group on the triazole ring, creating the sulfanyl bridge.
Final Acylation: : The acetamide moiety is incorporated through an acylation reaction with the 4-phenoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production process would be scaled up using continuous flow techniques and optimized reaction conditions to ensure high yield and purity. The reactions are carefully monitored using advanced analytical methods like HPLC and NMR.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The furan and pyrrole rings can undergo oxidation, leading to ring-opening reactions.
Reduction: : The compound can be reduced at various sites, particularly the triazole ring, under catalytic hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at multiple positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution Reagents: : Halides (Cl, Br) for nucleophilic substitution, nitrating agents (HNO3) for electrophilic substitution
Major Products
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Amines, alcohols
Substitution: : Halogenated or nitrated derivatives
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: : Enzymes, receptors in biological systems
Pathways: : It can interfere with enzyme activity, disrupt cellular processes, or bind to receptors, thereby modulating physiological responses.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
3-(5-Phenyl-1H-pyrrol-2-yl)-4-(furan-2-yl)-4H-1,2,4-triazole: : Lacks the sulfanyl and phenoxyphenyl groups.
4-(1H-Pyrrol-2-yl)-5-(furan-2-yl)-1,2,4-triazole-3-thiol: : Contains a thiol instead of a thioether linkage.
N-(4-Methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Differing in the substituent on the phenyl ring.
This detailed exploration should provide a solid foundation for understanding the compound and its relevance in various scientific contexts. What’s particularly fascinating to you about this compound?
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQRBPWQRVIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
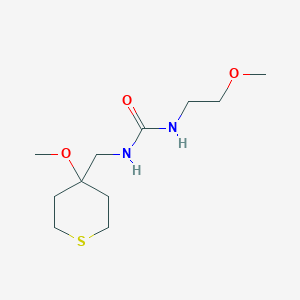
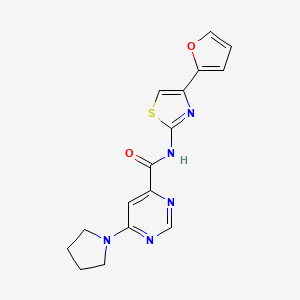
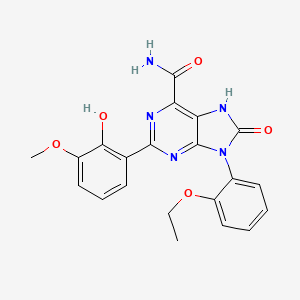
![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
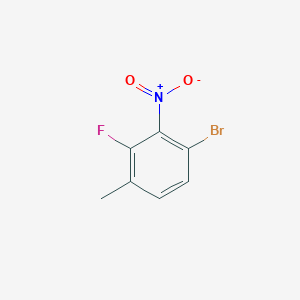
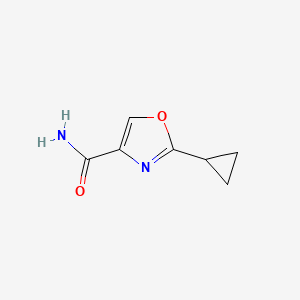
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
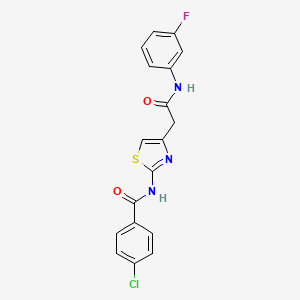
![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
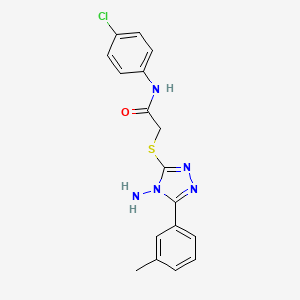
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)
